3-chloro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
3-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide core linked to a morpholine-substituted pyrimidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzamide moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
3-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Similar structure with a different position of the chlorine atom.
3-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Bromine substituent instead of chlorine.
3-CHLORO-N-(4-{[2-METHYL-6-(PIPERIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Piperidine substituent instead of morpholine.
Uniqueness
The uniqueness of 3-CHLORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the morpholine-substituted pyrimidine moiety, in particular, contributes to its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H22ClN5O2 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-24-20(14-21(25-15)28-9-11-30-12-10-28)26-18-5-7-19(8-6-18)27-22(29)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3,(H,27,29)(H,24,25,26) |
InChI Key |
KNSBPGGDFZNVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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